2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine is a heterocyclic compound that features a pyridine ring substituted with a fluorophenyl group and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a fluorobenzene derivative reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Attachment of the Pyrrolidine Moiety: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a halogenated pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the pyridine ring or the fluorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Scientific Research Applications
2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with various biological targets.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structural properties make it useful in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrrolidine moiety contributes to its overall stability and bioavailability. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine
- 2-[(2-Bromophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine
- 2-[(2-Methylphenyl)methyl]-6-(pyrrolidin-2-YL)pyridine
Uniqueness
2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine is unique due to the presence of the fluorine atom, which significantly influences its electronic properties and reactivity. This fluorine substitution can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-pyrrolidin-2-ylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2/c17-14-7-2-1-5-12(14)11-13-6-3-8-16(19-13)15-9-4-10-18-15/h1-3,5-8,15,18H,4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCJSQCSVKCXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC(=N2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.